beta,beta-Trehalose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

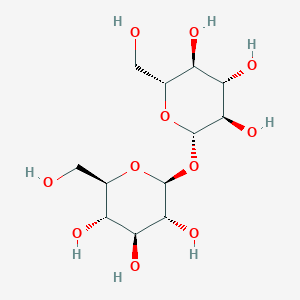

Beta,beta-trehalose is a trehalose in which both glucose residues have beta-configuration at the anomeric carbon. It is a trehalose and a beta-D-glucoside.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of beta,beta-Trehalose, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that trehalose treatment can reduce secreted beta-amyloid levels in neurons, which are implicated in the pathogenesis of Alzheimer's. This effect is believed to be mediated by reducing the colocalization of amyloid precursor protein and beta-secretase, rather than through autophagy mechanisms .

Cellular Senescence and Healing

This compound has been shown to induce a senescence-like state in human fibroblasts, promoting extensive epidermal spread in living skin equivalents without adverse effects. This property suggests its potential for enhancing wound healing and tissue regeneration . The underlying mechanisms involve upregulation of specific cell cycle regulators and pathways associated with cellular aging.

Preservation of Biological Materials

The compound is widely recognized for its ability to stabilize proteins, enzymes, and cellular structures during preservation processes. For instance, trehalose has been utilized effectively in organ preservation solutions, improving lung quality post-transplantation compared to traditional solutions . Its protective effects extend to extracellular vesicles, where it minimizes aggregation and preserves biological activity during storage .

Diabetes Management

This compound has also been explored as a dietary supplement for managing glucose levels in diabetic individuals. Studies suggest that it may provide a more stable blood glucose response compared to traditional sugars like glucose .

Cryopreservation

In cryobiology, this compound is employed to protect cells and tissues during freezing processes. Its ability to form a glassy state helps prevent ice crystal formation, which can damage cellular structures . This property is crucial for the successful preservation of stem cells and other sensitive biological materials.

Drug Formulation

Trehalose is increasingly used in pharmaceutical formulations as a stabilizing agent for biologics and vaccines. Its non-toxic nature and ability to maintain the integrity of active ingredients make it an attractive choice for quick-dissolving tablets and other solid dosage forms .

Food Industry

In food technology, this compound serves as a natural sweetener and preservative due to its stability under heat and acidic conditions. It enhances the shelf life of products by preventing moisture loss and microbial growth .

Cosmetic Products

The compound's moisture-retaining properties have led to its incorporation into various cosmetic formulations, providing hydration benefits while stabilizing active ingredients .

Case Studies

Analyse Chemischer Reaktionen

Enzymatic Reactions

Beta,beta-trehalose can undergo various enzymatic reactions:

-

Hydrolysis : The breakdown of trehalose into glucose molecules is catalyzed by trehalase enzymes, which are present in many organisms. This reaction can be represented as:

Trehalose+H2OTrehalase2Glucose -

Transgalactosylation : Recent studies have shown that this compound can act as an acceptor in transgalactosylation reactions using β-galactosidases from different sources, such as Bacillus circulans. This process results in the formation of galactosylated derivatives of trehalose, which can have enhanced functional properties. For example:

Chemical Modifications

This compound can also undergo chemical modifications that enhance its properties:

-

Acylation : Trehalose derivatives can be synthesized through acylation reactions, where acyl groups are introduced to the hydroxyl groups on the glucose units. These derivatives often exhibit improved solubility and stability in various applications .

-

Polymerization : Trehalose has been utilized to create biodegradable polymers through ring-opening polymerization techniques. These polymers can be functionalized for specific applications, including drug delivery systems .

Biological Significance

This compound has been found to play significant roles in various biological processes:

Eigenschaften

Molekularformel |

C12H22O11 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

InChI-Schlüssel |

HDTRYLNUVZCQOY-NCFXGAEVSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.